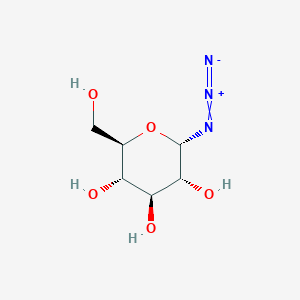

a-D-Glucopyranosylazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of α-D-Glucopyranosylazide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the comprehensive spectroscopic characterization of α-D-Glucopyranosylazide, a critical building block in bioconjugation and chemical biology. As a versatile precursor for "click" chemistry, its unambiguous structural verification is paramount for the success of subsequent applications. This guide moves beyond mere data reporting, offering insights into the causality behind experimental choices and interpretation strategies, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Why Rigorous Characterization Matters

α-D-Glucopyranosylazide serves as a cornerstone for introducing carbohydrate moieties onto proteins, lipids, and other biomolecules. The stereochemistry of the anomeric center (the C1 position) is of utmost importance, as the α- and β-isomers can exhibit profoundly different biological activities and binding affinities. An incorrect anomeric assignment can invalidate research findings. Therefore, a multi-technique spectroscopic approach is not just recommended; it is essential for ensuring the chemical integrity and purity of the compound. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve this.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the three-dimensional structure and connectivity of α-D-Glucopyranosylazide in solution. A logical progression of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Pinpointing the Anomeric Configuration

The ¹H NMR spectrum offers the initial and most crucial piece of evidence for the anomeric configuration. The key is the signal corresponding to the anomeric proton (H-1).

-

Expert Insight: For an α-anomer, the H-1 proton is in an axial position. This orientation results in a characteristic downfield chemical shift and a relatively small coupling constant (³JH1,H2) due to the gauche relationship with the H-2 proton. In contrast, the β-anomer's equatorial H-1 proton would appear further upfield and exhibit a larger coupling constant due to its trans-diaxial relationship with H-2.[1]

Typical ¹H NMR Data for α-D-Glucopyranosylazide

| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-1 | Doublet (d) | ~5.5 - 5.7 | ³JH1,H2 ≈ 3.5 - 4.0 | Downfield shift due to electronegative azide and oxygen. Small J value is characteristic of the axial-equatorial (α) coupling.[1] |

| H-2 | Doublet of Doublets (dd) | ~3.6 - 3.8 | ³JH1,H2 ≈ 3.5, ³JH2,H3 ≈ 9.5 | Coupled to both H-1 and H-3. |

| H-3 | Triplet (t) | ~3.7 - 3.9 | ³JH2,H3 ≈ 9.5, ³JH3,H4 ≈ 9.5 | Appears as a triplet due to coupling with two adjacent axial protons (H-2, H-4). |

| H-4 | Triplet (t) | ~3.4 - 3.6 | ³JH3,H4 ≈ 9.5, ³JH4,H5 ≈ 9.5 | Coupling to two adjacent axial protons (H-3, H-5). |

| H-5 | Doublet of Doublets of Doublets (ddd) | ~3.9 - 4.1 | ³JH4,H5 ≈ 9.5, ³JH5,H6a ≈ 2.0, ³JH5,H6b ≈ 5.0 | Complex signal due to coupling with H-4 and the two diastereotopic H-6 protons. |

| H-6a/H-6b | Multiplet (m) | ~3.7 - 3.9 | - | Diastereotopic protons of the CH₂OH group, often appearing as complex multiplets. |

| OH | Broad Singlets (br s) | Variable | - | Exchangeable protons; signals can be broad and their position is concentration and temperature dependent.[2] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of α-D-Glucopyranosylazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred as it will exchange with the hydroxyl protons, simplifying the spectrum by removing the OH signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the crowded proton signals of carbohydrates.

-

Acquisition: Perform a standard 1D proton experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing information on each unique carbon atom in the molecule.

-

Expert Insight: The anomeric carbon (C-1) is highly diagnostic. Its attachment to two electronegative atoms (the ring oxygen and the azide nitrogen) shifts its resonance significantly downfield compared to the other ring carbons.[3] The chemical shift of C-1 in the α-anomer is typically found at a slightly lower field than in the corresponding β-anomer.

Typical ¹³C NMR Data for α-D-Glucopyranosylazide

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 | ~88 - 92 | Anomeric carbon, shifted downfield by two electronegative substituents.[3] |

| C-2 | ~70 - 73 | Standard secondary alcohol carbon in a pyranose ring. |

| C-3 | ~72 - 75 | Standard secondary alcohol carbon in a pyranose ring. |

| C-4 | ~68 - 71 | Standard secondary alcohol carbon in a pyranose ring. |

| C-5 | ~71 - 74 | Carbon involved in the pyranose ring linkage and bearing the CH₂OH group. |

| C-6 | ~60 - 63 | Primary alcohol carbon, typically the most upfield signal in the spectrum. |

2D NMR (HSQC & HMBC): The Definitive Connectivity Map

While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between them, acting as a self-validating system for structural assignment.[4][5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is the most reliable way to assign the carbon signals based on the already-assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is invaluable for confirming the overall structure. For instance, a correlation between the anomeric proton (H-1) and the C-5 carbon would confirm the pyranose ring structure.

Caption: Key HMBC correlations for confirming connectivity in α-D-Glucopyranosylazide.

Caption: Logical workflow for NMR-based structural elucidation of glycosyl azides.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and simple technique that provides immediate confirmation of the key functional groups present in the molecule, most notably the azide moiety.

-

Expert Insight: The azide group (N₃) has a very strong and sharp asymmetric stretching vibration that appears in a region of the spectrum (around 2100-2200 cm⁻¹) where few other functional groups absorb.[6] This makes it an unmistakable diagnostic peak. Its presence is a primary indicator of successful synthesis, while its absence would point to decomposition or reaction failure.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Significance |

|---|---|---|---|

| O-H (hydroxyls) | 3600 - 3200 | Broad, Strong | Confirms the presence of multiple hydroxyl groups. |

| C-H (alkane) | 3000 - 2850 | Medium, Sharp | Aliphatic C-H bonds of the pyranose ring. |

| N₃ (azide) | 2120 - 2100 | Strong, Sharp | Key diagnostic peak for the azide functional group. [1] |

| C-O (alcohols) | 1200 - 1000 | Strong, Broad | Multiple overlapping C-O stretching vibrations in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid α-D-Glucopyranosylazide sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands, paying special attention to the 2100 cm⁻¹ region for the azide stretch.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry validates the molecular weight of the synthesized compound and provides further structural evidence through characteristic fragmentation patterns. Electrospray ionization (ESI) is the preferred method for such polar, non-volatile molecules.

-

Expert Insight: Glycosyl azides are known to exhibit characteristic fragmentation pathways. Under ESI conditions, the molecular ion is often observed as an adduct, most commonly with sodium ([M+Na]⁺). The most significant fragmentation event is the loss of a neutral nitrogen molecule (N₂) from the protonated molecular ion ([M+H]⁺), resulting in a prominent [M+H-N₂]⁺ ion.[7] This loss is a hallmark of the azide functionality.

Expected Ions and Fragments in ESI-MS

| Ion | m/z (Calculated for C₆H₁₁N₃O₅) | Mode | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 206.07 | Positive | Protonated molecular ion. |

| [M+Na]⁺ | 228.05 | Positive | Sodium adduct of the molecular ion (often the base peak). |

| [M-H]⁻ | 204.06 | Negative | Deprotonated molecular ion. |

| [M+H-N₂]⁺ | 178.07 | Positive | Key fragment ion resulting from the loss of N₂.[7] |

| [M-N₃]⁺ | 163.06 | Positive | Fragment resulting from the loss of the azide radical.[7] |

Caption: Primary fragmentation pathways for α-D-Glucopyranosylazide in positive-ion ESI-MS.

Integrated Analytical Workflow: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of these methods into a logical, self-validating workflow.

Caption: Integrated workflow for the synthesis and characterization of α-D-Glucopyranosylazide.

Conclusion

The thorough characterization of α-D-Glucopyranosylazide is a non-negotiable prerequisite for its use in research and development. By systematically applying IR, MS, and a suite of NMR experiments, scientists can unequivocally confirm the presence of the azide functional group, verify the correct molecular weight, and, most critically, establish the α-anomeric configuration. This multi-faceted approach ensures the integrity of the molecule, providing a solid and trustworthy foundation for all subsequent scientific endeavors.

References

-

Dinya, Z., Benke, P., Györgydeák, Z., Somsák, L., Jekö, J., Pintér, I., Kuszman, J., & Praly, J. P. (2001). Mass spectrometric studies of anomeric glycopyranosyl azides. Journal of Mass Spectrometry, 36(2), 211-219. [Link]

-

ResearchGate. (n.d.). NMR spectra of b-glucose azide: top, 1 H NMR; and bottom, 13 C (DEPT) NMR.[Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Letters in Organic Chemistry, 1(1), 461-464. [Link]

-

Yamaguchi, T., Baskin, J. M., & Bertozzi, C. R. (2009). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society, 131(43), 15745–15755. [Link]

-

Wu, W., & Tjandra, N. (2009). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Journal of Magnetic Resonance, 200(2), 147-153. [Link]

-

Hossain, M. A., & Secrist, J. A. (2002). synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine. Carbohydrate Research, 337(1), 1-10. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mass spectrometric studies of anomeric glycopyranosyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early Discoveries and Development of Glucopyranosylazides in Bioconjugation

Introduction: The Dawn of a Bioorthogonal Revolution

In the intricate landscape of modern drug development, diagnostics, and fundamental biological research, the ability to selectively modify biomolecules in their native environment is paramount. This capability, broadly termed bioconjugation, has unlocked unprecedented avenues for understanding and manipulating complex biological systems. At the heart of this revolution lies a class of chemical reactions known as bioorthogonal chemistry—reactions that proceed with high efficiency and selectivity within a living system without interfering with endogenous biochemical processes.

This guide delves into the history and core methodologies surrounding a pivotal class of molecules in this field: glucopyranosylazides . We will trace their journey from simple synthetic curiosities to indispensable tools for bioconjugation, providing researchers, scientists, and drug development professionals with a foundational understanding of their synthesis and application. This narrative is not merely a recitation of protocols but a curated exploration of the scientific rationale and developmental milestones that established glycosyl azides as mainstays in the chemical biologist's toolkit.

Chapter 1: The Genesis of Glycosyl Azides - More Than Just a Masked Amine

The story of azide-containing sugars begins not in the context of bioconjugation, but in the realm of classical carbohydrate chemistry. The first report of a glycosyl azide dates back to 1930 by Bertho.[1] For decades that followed, the primary utility of the azide moiety in carbohydrate synthesis was as a stable and non-participating protecting group for an amine.[2] Its value lay in its inertness to a wide range of reaction conditions used in oligosaccharide synthesis and its smooth conversion to the corresponding amine via reduction.[2]

Early synthetic strategies focused on introducing the azide at various positions of the pyranose ring. Two key positions became particularly significant:

-

The Anomeric Position (C-1): Anomeric azides, such as β-D-glucopyranosyl azide, were synthesized from the corresponding anomeric halides.[3] These molecules would later become crucial substrates for forming N-glycan linkages.

-

The C-2 Position: The introduction of an azide at the C-2 position, creating 2-azido-2-deoxy sugars, was a landmark achievement.[2] These compounds are structural mimics of naturally occurring N-acetylated sugars (like N-acetylglucosamine, GlcNAc). The non-participating nature of the C-2 azide was particularly advantageous in glycosylation reactions, allowing for the stereoselective formation of 1,2-cis-glycosidic linkages, a notoriously difficult synthetic challenge.[1][4]

Common early methods for synthesizing 2-azido-2-deoxy sugars involved the nucleophilic displacement of a good leaving group, such as a triflate, at the C-2 position of a suitably protected mannose or glucose derivative.[5] For instance, selective triflation of the C-2 hydroxyl of a protected glucopyranoside, followed by SN2 reaction with sodium azide, yields the 2-azido-2-deoxy manno-configured product due to inversion of stereochemistry.[5]

Chapter 2: The Bioorthogonal Leap - From Inert Handle to Reactive Hub

The true potential of glycosyl azides was unlocked with the advent of bioorthogonal chemistry. The azide group, being virtually absent from biological systems and stable in aqueous environments, was identified as an ideal "chemical handle" for selective ligation reactions.

The Staudinger Ligation: A Gentle Giant of Bioconjugation

The foundation for the first major bioorthogonal reaction involving azides was laid long before the term was coined. In 1919, Hermann Staudinger described the reaction of an azide with a phosphine to form an aza-ylide.[6] It wasn't until 2000 that the Bertozzi group ingeniously adapted this chemistry for biological applications, terming it the Staudinger ligation .[7]

The key innovation was the design of a phosphine reagent containing an electrophilic trap (initially a methyl ester) positioned to intercept the aza-ylide intermediate in an intramolecular reaction.[6][7] This clever design ensures the formation of a stable amide bond, covalently linking the two reaction partners, while the phosphine is released as an oxide. The reaction proceeds smoothly in water, at ambient temperature, and in the presence of a vast excess of other biological functional groups, making it exceptionally well-suited for modifying biomolecules.[8]

This protocol describes the labeling of a glycoprotein that has been metabolically engineered to display azido-sugars with a phosphine-FLAG peptide.

-

Metabolic Labeling: Culture cells in media supplemented with peracetylated N-azidoacetylmannosamine (ManNAz) for 48-72 hours to allow for metabolic incorporation into cell-surface glycans.

-

Cell Harvesting & Lysis: Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA).

-

Ligation Reaction:

-

To 1 mg of total protein lysate, add the phosphine-FLAG peptide to a final concentration of 250 µM.

-

Incubate the reaction at room temperature for 12-16 hours with gentle agitation.

-

-

Analysis: The resulting FLAG-tagged glycoproteins can be detected by Western blot using an anti-FLAG antibody or enriched using anti-FLAG affinity beads for subsequent proteomic analysis.

Causality: The choice of an ester-functionalized phosphine is critical; the ester acts as the intramolecular trap for the aza-ylide, ensuring the reaction proceeds to the stable amide product rather than stalling or hydrolyzing, which was a limitation of the original Staudinger reaction in aqueous environments.[9]

The "Click" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While powerful, the Staudinger ligation's kinetics can be slow for some applications. The field of bioconjugation was transformed by the nearly simultaneous introduction of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by the Sharpless and Meldal groups.[10][11] This reaction, the flagship example of "click chemistry," involves the reaction of an azide with a terminal alkyne to form a highly stable 1,4-disubstituted-1,2,3-triazole ring.[]

The reaction's success in biological settings hinges on the copper(I) catalyst, which dramatically accelerates the rate of what would otherwise be a very slow reaction.[13] A common and field-proven practice is to generate the active Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[10][11]

Trustworthiness: A critical consideration for in vitro bioconjugation with CuAAC is the potential for copper to damage biomolecules, particularly proteins, through the generation of reactive oxygen species.[11] To mitigate this, specialized ligands such as THPTA or TBTA are almost universally included. These ligands stabilize the Cu(I) oxidation state and protect the target biomolecule, enhancing both the reaction efficiency and the integrity of the final conjugate.[14]

-

Prepare Reagents:

-

Solution A: 10 mM 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide in DMSO.[15]

-

Solution B: 10 mM Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488) in DMSO.

-

Solution C: 100 mM Sodium Ascorbate in water (prepare fresh).

-

Solution D: 20 mM CuSO₄ in water.

-

Solution E: 100 mM THPTA ligand in water.

-

-

Reaction Setup:

-

In a microfuge tube, combine 5 µL of Solution A and 5 µL of Solution B in 80 µL of PBS buffer.

-

Prepare the catalyst premix: combine 2 µL of Solution D and 8 µL of Solution E. Mix well.

-

Add 5 µL of the catalyst premix to the reaction tube.

-

Initiate the reaction by adding 5 µL of Solution C.

-

-

Incubation: Incubate at room temperature for 1 hour, protected from light.

-

Analysis: The reaction progress can be monitored by TLC or LC-MS. The fluorescently labeled sugar can be purified by silica gel chromatography or HPLC.

Going Metal-Free: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which largely precludes its use in living cells or organisms.[16] This limitation spurred the development of a metal-free alternative: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , pioneered by the Bertozzi group.[17]

SPAAC leverages the high ring strain of a cyclooctyne to dramatically accelerate the cycloaddition reaction with an azide, obviating the need for a catalyst.[18] The release of this strain provides the thermodynamic driving force for the reaction. The development of various cyclooctyne derivatives with improved stability and reaction kinetics, such as dibenzocyclooctynes (DIBO) and bicyclo[6.1.0]nonyne (BCN), has been crucial to the widespread adoption of SPAAC for live-cell imaging and in vivo applications.[18]

-

Metabolic Labeling: Culture adherent cells on glass-bottom dishes in media supplemented with 50 µM peracetylated N-azidoacetylgalactosamine (GalNAz) for 48 hours to label O-linked glycoproteins.

-

Wash: Gently wash the cells three times with pre-warmed, serum-free media.

-

Labeling Reaction:

-

Add a solution of a cyclooctyne-fluorophore (e.g., 25 µM DIBO-Alexa Fluor 488) in complete media to the cells.

-

Incubate for 30-60 minutes at 37 °C in a CO₂ incubator.

-

-

Wash and Image:

-

Wash the cells three times with PBS.

-

Add imaging media (e.g., phenol red-free media or PBS) and visualize the fluorescently labeled glycoproteins using a fluorescence microscope.

-

Causality: The choice of SPAAC is dictated by the need to maintain cell viability. The absence of a toxic metal catalyst allows the ligation to proceed on the surface of living cells without compromising membrane integrity or cellular function.[17]

Chapter 3: Synthesis of Core Glucopyranosylazide Building Blocks

The successful application of these bioconjugation strategies relies on the efficient synthesis of the requisite azido-sugar building blocks. Below are validated, step-by-step methodologies for two foundational glucopyranosylazides.

Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide

This anomeric azide is a common precursor for various bioconjugation applications.

-

Starting Material: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.

-

Procedure:

-

Dissolve the starting bromide (1.0 eq) in a 2:1 mixture of N,N-dimethylformamide (DMF) and water.

-

Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-anomer as a white solid.[19]

-

Synthesis of a 2-Azido-2-deoxy-D-glucose derivative

This procedure describes a common route to a protected 2-azido-2-deoxyglucopyranoside from a mannose precursor, highlighting the stereochemical inversion.

-

Starting Material: Methyl 4,6-O-benzylidene-α-D-mannopyranoside.

-

Step 1: Selective Triflation

-

Dissolve the starting mannoside (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine at -20 °C under an inert atmosphere (N₂ or Ar).

-

Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise over 30 minutes, maintaining the temperature below -15 °C.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract with DCM, wash the organic layer with cold 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the crude 2-O-triflate, which is used immediately in the next step.

-

-

Step 2: Azide Displacement

-

Dissolve the crude triflate in anhydrous DMF.

-

Add sodium azide (NaN₃, 5.0 eq).

-

Heat the reaction to 60-70 °C and stir for 12-24 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by silica gel chromatography to afford the desired methyl 4,6-O-benzylidene-2-azido-2-deoxy-α-D-glucopyranoside.[5]

-

Self-Validation: The success of the SN2 displacement is confirmed by a change in the coupling constants of the anomeric proton in the ¹H NMR spectrum, reflecting the stereochemical inversion from the manno (equatorial H-2) to the gluco (axial H-2) configuration.

Chapter 4: Comparative Analysis and Future Outlook

The development of these three cornerstone reactions provided a versatile toolkit for bioconjugation, with each method offering distinct advantages and disadvantages.

| Feature | Staudinger Ligation | CuAAC | SPAAC |

| Catalyst | None | Copper(I) | None |

| Biocompatibility | Excellent | Good (in vitro), Poor (in vivo) | Excellent |

| Reaction Rate | Moderate | Very Fast | Fast to Very Fast |

| Reactants | Azide, Phosphine | Azide, Terminal Alkyne | Azide, Strained Alkyne |

| Byproducts | Phosphine Oxide | None | None |

| Primary Use Case | Protein modification, Proteomics | In vitro conjugation, Materials | Live-cell imaging, In vivo studies |

The journey of glucopyranosylazides from simple synthetic intermediates to powerful tools for bioconjugation is a testament to the synergy between organic synthesis and chemical biology. The early discoveries laid the chemical groundwork, while the development of bioorthogonal reactions provided the context for their application. Today, these foundational methods continue to be refined and expanded upon, enabling ever more sophisticated investigations into the roles of glycosylation in health and disease and powering the development of novel diagnostics and therapeutics. The principles established through the development of these azide-based ligations will undoubtedly continue to inspire the next generation of bioconjugation technologies.

References

-

van Berkel, S. S., van Eldijk, M. B., & van Hest, J. C. M. (2011). Staudinger Ligation as a Method for Bioconjugation. Angewandte Chemie International Edition, 50(38), 8806–8827. [Link][6]

-

Cobucci-Ponzano, B., et al. (2012). Exploitation of β-glycosyl azides for the preparation of α-glycosynthases. Biocatalysis and Biotransformation, 30(5-6), 288-295. [Link][20]

-

Ojeda, R., de Paz, J. L., Lucas, R., Reichardt, N., Liu, L., & Martín-Lomas, M. (2012). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy- α,β-d-Glucopyranose and 2-Azido-4,6-O-Benzylidene-2-Deoxy-α,β-d-Glucopyranose. In Carbohydrate Chemistry (1st ed.). CRC Press. [Link][2]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link][10]

-

Mishra, B., & Tiwari, V. K. (2020). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 25(14), 3280. [Link][3]

-

Sallam, M., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7858. [Link][21]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link][11]

-

Geerdink, D., et al. (2015). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Israel Journal of Chemistry, 55(3-4), 392-405. [Link][17]

-

Khatri, H. R., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Carbohydrate Research, 500, 108240. [Link][5]

-

Györgydeák, Z., & Pelyvás, I. F. (1998). Synthesis, Structure and Reactions of Glycosyl Azides. In Monosaccharides (pp. 589-689). Wiley-VCH. [Link][22]

-

Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link][23]

-

Teni, J. S. (2011). Bioconjugation via azide-Staudinger ligation: An overview. Chemical Society Reviews, 40(9), 4840-4871. [Link][24]

-

Lichtenthaler, F. W. (2011). Azides in carbohydrate chemistry. KOPS - University of Konstanz. [Link][1]

-

Oreate AI. (2024). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link][18]

-

PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link][15]

-

Crich, D. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 8024-8067. [Link][25]

-

David, O., et al. (2004). Stereoselective N-Glycosylation by Staudinger Ligation. Organic Letters, 6(23), 4259-4262. [Link][8]

-

ResearchGate. (2019). Stereoselective Synthesis of α-Glycosyl Azides: Allyl Glycosyl Sulfones as Radical Precursors. [Link][26]

-

Wang, Y., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. CCS Chemistry. [Link][4]

-

Singh, S., Dubinsky-Davidchik, I. S., & Kluger, R. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(42), 10011-10017. [Link][16]

-

ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link][13]

-

ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. Retrieved February 5, 2026, from [Link][27]

-

ResearchGate. (2017). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. [Link][28]

-

Google Patents. (2005). Process for the synthesis of 2-deoxy-D-glucose. [29]

-

Wang, Y., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. ACS Publications. [Link][30]

-

Semantic Scholar. (2011). Bioconjugation via azide-Staudinger ligation: an overview. [Link][9]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 15. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide | C14H19N3O9 | CID 2725013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 19. synthose.com [synthose.com]

- 20. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 30. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for labeling proteins with a-D-Glucopyranosylazide via click chemistry

Application Note: Precision Glycoconjugation of Proteins with -D-Glucopyranosylazide

Executive Summary

This technical guide details the protocol for the site-specific labeling of alkyne-functionalized proteins with

This protocol deviates from legacy "click" methods by utilizing the THPTA ligand system , which is critical for maintaining protein solubility and preventing copper-mediated oxidative damage during the reaction. We also address the specific stereochemical considerations of the

Scientific Foundation & Mechanism[1][2]

The Reaction: THPTA-Assisted CuAAC

The labeling utilizes the bio-orthogonal reaction between a terminal alkyne on the protein and the azide moiety on the sugar. While the Huisgen cycloaddition is slow and requires heat, Cu(I) catalysis accelerates the rate by

Why THPTA? Early protocols used TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1][2][3][4] However, TBTA is poorly water-soluble and often causes protein precipitation.[1][2][3][4] We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that:

-

Chelates Cu(I) to prevent its disproportionation into inactive Cu(0) and Cu(II).[4][5][6]

-

Blocks the generation of Reactive Oxygen Species (ROS), protecting sensitive amino acid residues (His, Cys, Met) from oxidation.

-

Maintains the copper in a catalytic state, reducing the required metal load.

The Reagent: -D-Glucopyranosylazide

The

Experimental Workflow Visualization

The following diagram outlines the logical flow of the conjugation process, from protein functionalization to purification.

Figure 1: Step-by-step workflow for protein glycoconjugation via THPTA-assisted CuAAC.

Materials & Reagents

Critical Note on Stoichiometry: The reaction requires a reducing environment to keep Copper in the +1 state. Sodium Ascorbate must be prepared fresh.[3][4][8]

| Reagent | Concentration (Stock) | Solvent | Storage | Notes |

| Protein-Alkyne | 1–5 mg/mL | PBS (pH 7.[1][2][3][4]4) | -80°C | Avoid buffers with chelators (EDTA) or primary amines (Tris) if doing NHS labeling.[1][2][3][4] |

| 20 mM | Water or DMSO | -20°C | Stable.[1][2][3][4] Protect from light.[3][4][8][9] | |

| CuSO | 20 mM | Water | RT | Source of Copper.[3][4][8] |

| THPTA Ligand | 100 mM | Water | 4°C | Critical: Use 5:1 ratio over Cu.[1][3][4] |

| Sodium Ascorbate | 100 mM | Water | Fresh | Do not store. Oxidizes rapidly (turns yellow).[3][4] |

| Aminoguanidine | 100 mM | Water | 4°C | Optional: Prevents protein-dehydroascorbate crosslinking.[1][2][3][4] |

Detailed Protocol

Phase 1: Pre-Complexation of Catalyst (The "Premix" Step)

Scientific Rationale: Mixing CuSO

-

In a clean microcentrifuge tube, combine:

-

Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear or turn slightly blue.

Phase 2: The Click Reaction

-

Protein Setup: Transfer 50 µL of your Alkyne-Protein (at ~2 mg/mL) into a 1.5 mL tube.

-

Add Sugar Azide: Add the

-D-Glucopyranosylazide to a final concentration of 100–500 µM. -

Add Catalyst Complex: Add the premixed Cu-THPTA complex to the protein/azide mixture.[4]

-

Initiate Reaction: Add Sodium Ascorbate (freshly prepared) to a final concentration of 2.5–5 mM.

-

Incubation: Incubate for 30–60 minutes at RT, protected from light.

Phase 3: Quenching & Purification[1][2]

-

Quench: Add EDTA (pH 8.0) to a final concentration of 10 mM to chelate the copper and stop the reaction.

-

Purify: Remove unreacted sugar azide and catalyst using a Zeba Spin Desalting Column (7K MWCO) or by dialysis against PBS.

Quality Control & Analysis

Intact Mass Spectrometry (Gold Standard)

-

Expected Result: A mass shift corresponding to the sugar-triazole adduct.[1][3][4]

- -D-Glucopyranosylazide MW: ~205.17 Da.[1][2][3][4]

-

Triazole formation adds the mass of the azide (minus N

loss? No, click is an addition reaction).[4] -

Calculation: Mass of Conjugate = Mass of Protein-Alkyne + Mass of Azide (205.17 Da).[3][4]

-

Note: Unlike NHS-ester labeling where a leaving group is lost, Click Chemistry is an addition.[1][2][3][4] The full mass of the azide is added.

Gel Electrophoresis (SDS-PAGE)[1][2][3][4]

-

Glycoprotein Stain: Run the purified product on an SDS-PAGE gel.[1][3][4] Use a glycoprotein-specific stain (e.g., Periodic Acid-Schiff) to visualize the glycosylated band.[1][2][3][4]

-

Lectin Blotting: Transfer to nitrocellulose and probe with Concanavalin A (ConA) or other glucose-binding lectins to confirm the presence of the glucose moiety.

Troubleshooting Guide

Figure 2: Decision matrix for troubleshooting common CuAAC failures.

| Observation | Root Cause | Corrective Action |

| Protein Precipitation | Copper instability or low ligand ratio.[1][2][3][4] | Increase THPTA:Cu ratio to 10:1. Ensure buffer pH is 7.0–7.[3][4]5. |

| Low Labeling Efficiency | Oxidized Ascorbate or Steric Hindrance.[3][4] | Prepare Ascorbate immediately before use.[3][4] Increase reaction time to 2 hours. |

| High Background (Gel) | Non-specific sticking of sugar.[4] | Perform stringent washing/desalting.[3][4] Use 0.1% Tween-20 in wash buffer.[1][2][3][4] |

| Yellow Solution | Oxidized Ascorbate (Dehydroascorbate).[3][4] | Discard and prepare fresh. Add Aminoguanidine to scavenger byproducts.[3][4] |

References

-

Presolsi, S. I., et al. (2011).[4] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link[2][4]

-

Hong, V., et al. (2009).[4][10] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link[2][4]

-

Wilkinson, B. L., et al. (2010).[4] "Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties." Tetrahedron. Link

-

BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." Link

-

Vector Laboratories. "Cell Lysate Labeling Protocol." Link

Sources

- 1. synthose.com [synthose.com]

- 2. synthose.com [synthose.com]

- 3. 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | C14H19N3O9 | CID 2725014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Glucopyranosyl azide | C6H11N3O5 | CID 54011467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. jenabioscience.com [jenabioscience.com]

Step-by-step guide for DNA and oligonucleotide labeling with a-D-Glucopyranosylazide

Application Note: High-Efficiency Labeling of DNA and Oligonucleotides with -D-Glucopyranosylazide[1]

Introduction & Mechanistic Insight

The conjugation of carbohydrates to nucleic acids (glyco-DNA) creates powerful tools for investigating carbohydrate-protein interactions, enhancing cellular uptake via glucose transporters (e.g., GLUT1), and developing glycoarrays.[1] This guide details the labeling of alkyne-modified oligonucleotides with

The "Alpha" Challenge

While CuAAC is generally robust, the stereochemistry of the sugar azide critically influences reaction kinetics.

Implication for Protocol: Standard click protocols (often optimized for simple alkyl azides) may result in low yields for

Materials & Reagents

Ensure all reagents are of molecular biology grade.

| Reagent | Specification | Storage |

| Oligonucleotide | 5'-Hexynyl or internal alkyne modification | -20°C |

| Unprotected (free -OH), >95% purity | -20°C | |

| CuSO | 20 mM stock in ddH | RT |

| THPTA Ligand | 50 mM stock in ddH | -20°C |

| Sodium Ascorbate | 100 mM stock in ddH | Freshly Prepared |

| Buffer | 100 mM Sodium Phosphate (NaPi), pH 7.0 | RT |

| Solvent | DMSO (molecular grade) | RT |

Pre-Protocol Considerations

-

Stoichiometry: Because the

-anomer is less reactive, we use a higher molar excess (20–50 equivalents) of the azide relative to the DNA. -

Solubility: Unprotected

-D-Glucopyranosylazide is water-soluble.[1] If using the tetra-acetylated form, the reaction must contain 50% DMSO, and a deprotection step (ammonia treatment) will be required post-labeling.[1] This guide assumes the use of unprotected glucose azide. -

DNA Integrity: Copper (I) generates reactive oxygen species (ROS) in the presence of ascorbate. Never add uncomplexed Copper sulfate directly to the DNA. Always premix Cu and THPTA.[1]

Step-by-Step Protocol

Step 1: Preparation of the Cu(I)-Ligand Complex

Rationale: Pre-complexing stabilizes Cu(I) and prevents DNA degradation.

-

In a separate small tube, mix THPTA and CuSO

in a 5:1 molar ratio .-

Example: Mix 5

L of 50 mM THPTA with 5 -

Incubate for 5 minutes at room temperature. The solution should remain clear or turn slightly blue.

-

Step 2: Reaction Assembly

Rationale: Order of addition minimizes precipitation and ensures the catalyst is active only when all components are present.

Assemble the reaction in a PCR tube or 1.5 mL microcentrifuge tube (Total Volume: 100

| Order | Component | Volume | Final Conc. |

| 1 | ddH | to 100 | N/A |

| 2 | NaPi Buffer (pH 7.0) | 10 | 10 mM |

| 3 | Alkyne-Oligonucleotide | 10 | |

| 4 | 500 | ||

| 5 | DMSO (Optional) | 10-20 | 10-20% |

| 6 | Cu-THPTA Complex (from Step 1) | 250 | |

| 7 | Sodium Ascorbate | 5 mM |

Critical Step: Add Sodium Ascorbate LAST . This initiates the reduction of Cu(II) to catalytic Cu(I).

Step 3: Incubation[1]

-

Vortex gently and spin down.[1]

-

Purge the headspace with Nitrogen or Argon gas for 10 seconds (optional but recommended to protect Cu(I) from oxidation).

-

Incubate at Room Temperature for 2–4 hours .

-

Expert Note: For the

-anomer, if yield is low, extend to overnight at 4°C. Avoid heating DNA >37°C with copper present to prevent backbone cleavage.[1]

-

Step 4: Purification (Ethanol Precipitation)

Rationale: Removes excess glucose azide, copper, and ascorbate.[1]

Quality Control & Validation

Mass Spectrometry (MALDI-TOF or ESI)

Verification of the conjugate is best performed by observing the mass shift.

-

Mechanism: The reaction is an addition; no atoms are lost.

-

Mass Shift (

Mass): +205.17 Da (Molecular weight of -

Formula:

.

Gel Electrophoresis (PAGE)

Run a 15-20% denaturing urea-PAGE.[1]

-

Result: The Glyco-DNA will migrate slightly slower than the unlabeled alkyne-DNA due to the added mass and drag of the glucose moiety. However, the shift may be subtle for long oligos (>20 mer).

Workflow Visualization

Figure 1: Workflow for CuAAC-mediated labeling of DNA with

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation in Reaction | Cu(I) oxidation or low solubility | Increase DMSO to 20-30%. Ensure THPTA:Cu ratio is at least 5:[1]1. |

| Low Labeling Yield | Low reactivity of | Increase reaction time (Overnight). Increase Azide excess to 100 eq. Refresh Sodium Ascorbate.[1][2][3] |

| DNA Degradation | Cu-mediated oxidation | Must use THPTA ligand.[1][4] Degas solvents.[1][5][6][7] Do not exceed 500 |

| No Mass Shift | Failed Azide/Alkyne | Verify Azide integrity by NMR (azide peak). Ensure Oligo has 5'-alkyne (check synthesis report). |

References

-

Dedola, S., Nepogodiev, S. A., Hughes, D. L., & Field, R. A. (2008).[1][8] 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide. Acta Crystallographica Section C. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

El-Sagheer, A. H., & Brown, T. (2010).[1] Click chemistry with DNA. Chemical Society Reviews.[1] [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CuAAC Biomolecule Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 3. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: a-D-Glucopyranosylazide in Metabolic Labeling of Glycoproteins

Abstract

Glycosylation is a critical post-translational modification that dictates protein function, localization, and stability. The study of glycoproteins in their native environment, however, is hampered by their complexity and heterogeneity. Metabolic glycoengineering (MGE) offers a powerful solution by introducing bioorthogonal chemical reporters into cellular glycans. This guide provides an in-depth exploration of a key MGE reagent, tetraacetylated N-azidoacetylglucosamine (Ac₄GlcNAz), a cell-permeable analog of a-D-Glucopyranosylazide. We will detail the underlying biochemical principles, provide validated, step-by-step protocols for its application, and discuss the subsequent detection and analysis of labeled glycoproteins using bioorthogonal ligation chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to visualize, identify, and characterize glycoproteins in living systems.

The Principle: A Two-Step Strategy for Glycoprotein Analysis

Metabolic labeling of glycoproteins using azido sugars is an elegant, two-step process that allows for the specific tagging and analysis of this protein class within a complex biological milieu.[1][2]

-

Metabolic Incorporation: A synthetic sugar analog containing a bioorthogonal chemical reporter—in this case, an azide group (–N₃)—is introduced to cells or organisms.[1][3] The cellular machinery, recognizing the analog as a native sugar, incorporates it into the glycan structures of newly synthesized glycoproteins.[4] The peracetylated form of the sugar, such as Ac₄GlcNAz, is used to enhance cell permeability.

-

Bioorthogonal Ligation: The azide group, being biologically inert and absent in native systems, serves as a chemical handle.[3][5] It can be specifically and covalently linked to a probe molecule (e.g., a fluorophore or biotin) that contains a complementary reactive group, such as an alkyne or a phosphine. This reaction, termed bioorthogonal ligation, occurs with high efficiency and specificity under physiological conditions, without interfering with native biological processes.[2][5]

This strategy transforms the challenge of studying complex glycans into a tractable workflow for visualization, proteomic identification, and functional characterization.

The Chemistry: Bioorthogonal Ligation Reactions

Once glycoproteins are tagged with azides, they can be detected using one of several highly specific bioorthogonal reactions. The two most common classes are the azide-alkyne cycloadditions ("Click Chemistry") and the Staudinger ligation.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction between an azide and a terminal alkyne, catalyzed by a Cu(I) source. [6]It forms a stable triazole linkage. While robust, the requirement for copper can be a source of cytotoxicity, making it most suitable for fixed cells or cell lysates. [7]* Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, "copper-free" click chemistry was developed. [6]This reaction uses a strained cyclooctyne (e.g., DBCO, DIFO) that reacts spontaneously with azides without the need for a catalyst. [6]This makes SPAAC the preferred method for labeling glycoproteins on the surface of living cells or in whole organisms. [6]* Staudinger Ligation: An alternative metal-free reaction involves the ligation of an azide with a specifically engineered triarylphosphine. [3][8]This reaction forms a stable amide bond. [9]It has been widely used for labeling glycans and enables their visualization and detection in their native environments. [][11]

Application Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for incorporating Ac₄GlcNAz into glycoproteins in adherent cell cultures.

Materials:

-

Ac₄GlcNAz (e.g., Thermo Scientific™, Cat# 88904)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium, appropriate for the cell line

-

Adherent cells in logarithmic growth phase

Procedure:

-

Prepare Ac₄GlcNAz Stock Solution: Dissolve Ac₄GlcNAz in sterile DMSO to create a 10-50 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of labeling. Allow cells to adhere overnight.

-

Metabolic Labeling: a. Thaw an aliquot of the Ac₄GlcNAz stock solution. b. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (see Table 1). c. Aspirate the old medium from the cells and replace it with the Ac₄GlcNAz-containing medium.

-

Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 16-72 hours. The optimal incubation time is cell-type dependent and should be determined empirically. Labeling generally increases over the first 24 hours. [12]5. Harvesting: After incubation, cells can be harvested for downstream applications. For analysis of cell surface glycoproteins, proceed directly to live-cell labeling (Protocol 3). For whole-cell lysate analysis, wash the cells twice with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

Table 1: Recommended Ac₄GlcNAz Concentrations for Different Scenarios

| Scenario | Recommended Concentration Range | Key Considerations |

| Initial Optimization | 25 - 75 µM | A good starting range for most cell lines. [12][13][14] |

| Sensitive Cell Lines | 10 - 25 µM | To minimize potential cytotoxicity. [13] |

| Long-term Labeling (>48h) | 10 - 50 µM | Lower concentrations are advised to reduce long-term cellular stress. [13] |

| Robust Labeling Control | 200 µM | Can serve as a strong positive control to confirm metabolic incorporation. [15][13] |

Protocol 2: In-Gel Fluorescence Detection via CuAAC (for Cell Lysates)

This protocol allows for the visualization of all azide-labeled glycoproteins in a cell lysate.

Materials:

-

Azide-labeled cell lysate (from Protocol 1)

-

Alkyne-fluorophore probe (e.g., Alexa Fluor 488 Alkyne)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

SDS-PAGE gels and buffers

Procedure:

-

Prepare Click-IT® Reaction Cocktail (prepare fresh): For a single 50 µL reaction, combine the following in order:

-

PBS: 35 µL

-

Alkyne-fluorophore (10 mM stock in DMSO): 2.5 µL (Final: 0.5 mM)

-

Cell Lysate (1-2 mg/mL): 10 µL (10-20 µg protein)

-

TCEP (50 mM stock in water): 1 µL (Final: 1 mM)

-

TBTA (1.7 mM stock in DMSO): 1 µL (Final: 34 µM)

-

CuSO₄ (50 mM stock in water): 0.5 µL (Final: 0.5 mM)

-

Note: Add reagents in the specified order. The reaction is initiated by the addition of CuSO₄.

-

-

Reaction: Vortex the tube briefly and incubate at room temperature for 1 hour, protected from light.

-

Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the reaction mixture. Boil for 5-10 minutes at 95°C.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

-

Imaging: After electrophoresis, visualize the labeled glycoproteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.

-

Staining: After imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire protein profile and confirm equal loading. [16]

Protocol 3: Live-Cell Surface Labeling via SPAAC (for Flow Cytometry/Microscopy)

This protocol is for labeling cell surface glycoproteins on living cells, avoiding the cytotoxicity of copper.

Materials:

-

Cells metabolically labeled with Ac₄GlcNAz (in culture plate, from Protocol 1)

-

Cyclooctyne-fluorophore probe (e.g., DBCO-Alexa Fluor 488)

-

Cold PBS containing 1% Bovine Serum Albumin (BSA)

Procedure:

-

Wash Cells: Gently wash the cells twice with cold PBS + 1% BSA to remove residual medium.

-

Prepare Labeling Solution: Dilute the cyclooctyne-fluorophore probe in cold PBS + 1% BSA to a final concentration of 25-100 µM.

-

Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 4°C or room temperature, protected from light. Incubation at 4°C minimizes membrane turnover and internalization.

-

Wash: Aspirate the labeling solution and wash the cells three times with cold PBS + 1% BSA to remove unreacted probe.

-

Analysis:

-

For Microscopy: Fix the cells with 4% paraformaldehyde, mount on slides, and image using a fluorescence microscope.

-

For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation buffer, resuspend in flow cytometry buffer (e.g., PBS + 1% BSA), and analyze on a flow cytometer.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling Signal | Suboptimal Ac₄GlcNAz Concentration: Concentration is too low for efficient incorporation. [12] | Perform a dose-response experiment (e.g., 10 µM to 100 µM) to find the optimal concentration for your cell line. [13] |

| Insufficient Incubation Time: The labeling period is too short for significant turnover and incorporation. | Optimize incubation time (e.g., 24h, 48h, 72h). Labeling typically peaks after 24 hours. [12] | |

| Poor Cell Health: Unhealthy or stressed cells have altered metabolic activity and may not incorporate the sugar efficiently. [12] | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |

| Inefficient Click Reaction: Degraded reagents or incorrect reaction setup. | Prepare fresh click reaction components, especially the reducing agent (TCEP or sodium ascorbate) and CuSO₄. Add reagents in the correct order. | |

| High Cell Toxicity / Reduced Viability | High Ac₄GlcNAz Concentration: Azido sugars can be cytotoxic at high concentrations or during long-term exposure. [12][13] | Reduce the Ac₄GlcNAz concentration. Use the lowest effective concentration determined from your dose-response experiment. |

| DMSO Toxicity: High concentration of the solvent in the final culture medium. | Ensure the final DMSO concentration in the medium is below 0.5% (v/v). | |

| Copper Cytotoxicity (CuAAC): The Cu(I) catalyst is toxic to living cells. | For live-cell labeling, use SPAAC (copper-free) chemistry. For lysates, ensure protease inhibitors are present and minimize reaction time. | |

| High Background Signal | Insufficient Washing: Unreacted fluorescent probe remains. | Increase the number and duration of wash steps after the ligation reaction. Include a mild detergent like Tween-20 in wash buffers for lysate-based assays. |

| Non-specific Probe Binding: The probe is binding non-specifically to proteins or the plate. | Block with BSA before and during the ligation step. Titrate the probe to use the lowest concentration that gives a robust signal. |

References

-

Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(4), 230-250. [Link]

-

Laughlin, S. T., et al. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-250. [Link]

-

Zaro, B. W., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141-3146. [Link]

-

Jena Bioscience. Ac4GlcNAz, Click Reagents for Glycosylation. Jena Bioscience. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Journal of the American Chemical Society, 125(8), 2036-2037. [Link]

-

Chuh, K. N., et al. (2018). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 10(4), e53. [Link]

-

ResearchGate. Evaluation of the metabolic fates of Ac4GalNAz and Ac4GlcNAz in CHO cells. ResearchGate. [Link]

-

ResearchGate. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Request PDF. ResearchGate. [Link]

-

Chuh, K. N., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews, 50(5), 3245-3264. [Link]

-

Demirkhanyan, L., et al. (2016). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. Virology, 499, 276-285. [Link]

-

Wang, Y., et al. (2019). Systematic and Site-Specific Analysis of N-glycoproteins on the Cell Surface by Integrating Bioorthogonal Chemistry and MS-Based Proteomics. Analytical Chemistry, 91(15), 9887-9895. [Link]

-

Murrey, H. E., et al. (2017). Click Chemistry in Proteomic Investigations. Current Protocols in Protein Science, 88, 19.13.1-19.13.25. [Link]

-

Starič, T., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2209-2220. [Link]

-

MolecularCloud. Applications of Staudinger Ligation. MolecularCloud. [Link]

Sources

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Systematic and Site-Specific Analysis of N-glycoproteins on the Cell Surface by Integrating Bioorthogonal Chemistry and MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Applications of Staudinger Ligation | MolecularCloud [molecularcloud.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ac4GlcNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 15. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Visualizing Glycan Dynamics in Real-Time: Application of Click Chemistry with α-D-Glucopyranosylazide for Live Cell Imaging

Introduction: Unveiling the Glycome with Bioorthogonal Chemistry

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. This dynamic landscape of carbohydrates plays a pivotal role in a myriad of cellular processes, including cell-cell recognition, signaling, and pathogen interactions. The ability to visualize the intricate dynamics of glycan trafficking and localization in living cells is paramount to understanding health and disease. Metabolic glycan labeling, coupled with bioorthogonal click chemistry, has emerged as a powerful tool for fluorescently tagging and tracking glycans without perturbing cellular functions.[1] This application note provides a detailed guide to the use of α-D-Glucopyranosylazide, an azide-modified glucose analog, for metabolic labeling and subsequent visualization of glycans in live mammalian cells using copper-free click chemistry.

At the heart of this methodology lies the concept of bioorthogonal chemistry – reactions that can proceed within a living system without interfering with native biochemical processes. The azide functional group, being small and biologically inert, serves as an ideal chemical handle.[2] Cells are cultured with an azide-modified monosaccharide, such as α-D-Glucopyranosylazide, which is taken up and incorporated into nascent glycan chains through the cell's own metabolic pathways.[1] The incorporated azide then becomes a target for covalent ligation with a fluorescent probe bearing a complementary reactive group.

For live-cell imaging, the choice of click chemistry reaction is critical. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, the inherent cytotoxicity of the copper catalyst limits its application in living systems.[3] Therefore, this guide will focus on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction that utilizes a strained cyclooctyne to react spontaneously with the azide.[4] This approach offers the high specificity and rapid kinetics of click chemistry while maintaining cell viability, making it ideal for dynamic imaging studies.[3]

Principle of the Method: A Two-Step Labeling Strategy

The visualization of glycans using α-D-Glucopyranosylazide and SPAAC is a two-step process:

-

Metabolic Labeling: Cells are incubated with α-D-Glucopyranosylazide. This azido-sugar is transported into the cell via glucose transporters (GLUTs) and enters the hexosamine biosynthetic pathway.[5][6] It is subsequently converted to UDP-N-azidoacetylglucosamine (UDP-GlcNAz) and incorporated into various glycoconjugates, including O-GlcNAcylated proteins and N-glycans, by glycosyltransferases. The azide group is thus displayed on the cell surface and within intracellular compartments as part of these newly synthesized glycans.

-

Fluorescent Tagging (SPAAC): Following metabolic labeling, the cells are treated with a fluorescent probe conjugated to a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The ring strain of the cyclooctyne allows it to readily react with the azide-modified glycans in a [3+2] cycloaddition reaction, forming a stable triazole linkage. This covalent attachment of the fluorophore enables the visualization of the labeled glycans using fluorescence microscopy.

Visualizing the Workflow

Caption: Experimental workflow for live-cell glycan imaging.

Detailed Protocols

Protocol 1: Metabolic Labeling of Live Cells with α-D-Glucopyranosylazide

This protocol describes the metabolic incorporation of the azide handle into cellular glycans. The optimal concentration of α-D-Glucopyranosylazide and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

-

α-D-Glucopyranosylazide (or its peracetylated form, Tetra-O-acetyl-α-D-Glucopyranosylazide for potentially improved cell permeability)

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Mammalian cell line of interest (e.g., HeLa, CHO, HEK293)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling. Aim for 60-70% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of α-D-Glucopyranosylazide in sterile DMSO or PBS. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 25-100 µM is recommended for optimization.[7]

-

Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time will influence the density of azide labeling. For studies on glycan turnover, shorter incubation times may be desirable. For O-GlcNAc reporters, labeling typically increases in the first 24 hours.[8]

-

Washing (Optional but Recommended): After incubation, the cells can be washed once with pre-warmed PBS to remove any unincorporated azido-sugar, although this is often not necessary if the subsequent labeling step is performed in fresh medium.

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans via SPAAC

This protocol details the copper-free click reaction to attach a fluorescent probe to the metabolically incorporated azides.

Materials:

-

Metabolically labeled cells from Protocol 1

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy3, DBCO-Cy5, DBCO-FITC)

-

Live-cell imaging solution (e.g., phenol red-free medium, HBSS)

-

PBS

Procedure:

-

Preparation of Labeling Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed live-cell imaging solution to the desired final concentration. A starting concentration of 1-10 µM is recommended.

-

Cell Washing: Gently wash the metabolically labeled cells twice with pre-warmed PBS to remove any residual medium.

-

Fluorescent Labeling: Add the prepared DBCO-fluorophore labeling solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The reaction kinetics of SPAAC are generally fast, but optimal incubation time may vary depending on the cell type and labeling density.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging solution to remove any unreacted DBCO-fluorophore.

-

Imaging: The cells are now ready for live-cell imaging. Proceed immediately to the microscope.

Data Presentation and Interpretation

| Parameter | Recommended Starting Range | Rationale and Considerations |

| α-D-Glucopyranosylazide Concentration | 25 - 100 µM | Higher concentrations may lead to increased labeling but could also potentially perturb normal cellular metabolism. Optimization is crucial to balance signal with cell health. |

| Metabolic Labeling Time | 24 - 72 hours | Longer incubation times generally result in higher incorporation of the azido-sugar. The optimal time depends on the turnover rate of the glycans of interest. |

| DBCO-Fluorophore Concentration | 1 - 10 µM | The concentration should be sufficient for efficient labeling without causing high background fluorescence. Use the lowest effective concentration. |

| SPAAC Reaction Time | 30 - 60 minutes | SPAAC is a rapid reaction. Longer incubation times are unlikely to significantly increase the signal but may increase non-specific binding of the probe. |

Causality Behind Experimental Choices

-

Why α-D-Glucopyranosylazide? Glucose is a fundamental building block for a wide range of glycans. Using an azide-modified glucose analog allows for the probing of multiple glycosylation pathways. Specifically, it can be metabolized into UDP-GlcNAz, a key precursor for N-glycans and O-GlcNAcylation.[9] Studies have shown that azido-glucose analogs can be more specific reporters for O-GlcNAc modifications compared to other azido-sugars like GalNAz, which can be metabolically interconverted.[9][10]

-

Why SPAAC over CuAAC for Live Cells? The primary reason is biocompatibility. The copper(I) catalyst required for CuAAC is toxic to cells, inducing oxidative stress and other cytotoxic effects that are incompatible with live-cell imaging.[3] SPAAC avoids the use of a metal catalyst, making it the method of choice for studying dynamic processes in living systems.[4]

-

Choice of Fluorophore: The selection of the DBCO-conjugated fluorophore should be based on the available excitation and emission filters of the fluorescence microscope. For long-term imaging, photostable dyes are preferred to minimize photobleaching.

Self-Validation and Controls

To ensure the specificity of the labeling, the following controls are essential:

-

No Azido-Sugar Control: Cells are not treated with α-D-Glucopyranosylazide but are subjected to the DBCO-fluorophore labeling step. This control accounts for any non-specific binding of the fluorescent probe.

-

No DBCO-Fluorophore Control: Cells are metabolically labeled with α-D-Glucopyranosylazide but are not treated with the DBCO-fluorophore. This control assesses any autofluorescence from the cells.

-

Competition Control: Cells are co-incubated with an excess of natural glucose along with α-D-Glucopyranosylazide. A significant reduction in fluorescence intensity would indicate that the uptake of the azido-sugar is mediated by glucose transporters.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Fluorescent Signal | - Inefficient metabolic incorporation.- Insufficient concentration of labeling reagents.- Incompatible filter sets on the microscope. | - Increase the concentration of α-D-Glucopyranosylazide or the incubation time.- Increase the concentration of the DBCO-fluorophore.- Verify the excitation and emission spectra of the fluorophore and match with the microscope's filter sets. |

| High Background Fluorescence | - Non-specific binding of the DBCO-fluorophore.- Incomplete washing.- High autofluorescence of the cells or medium. | - Decrease the concentration of the DBCO-fluorophore.- Increase the number and duration of washing steps.- Use phenol red-free medium for imaging and consider using an autofluorescence quenching agent if necessary. |

| Cell Death or Altered Morphology | - Cytotoxicity of the azido-sugar or DBCO-fluorophore.- Phototoxicity from the microscope's light source. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeling reagents.- Reduce the excitation light intensity and/or exposure time. |

Visualizing the Chemical Reactions

Caption: Chemical principles of the labeling strategy.

Conclusion

The combination of metabolic labeling with α-D-Glucopyranosylazide and copper-free click chemistry provides a robust and versatile platform for the fluorescent imaging of glycan dynamics in living cells. This approach offers high specificity and biocompatibility, enabling researchers to investigate the role of glycans in a wide range of biological processes in real-time. By carefully optimizing the labeling conditions and including appropriate controls, this powerful technique can yield invaluable insights into the complex world of the cellular glycome.

References

- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.